molecular formula C16H16O3 B6401288 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261931-17-2

4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6401288
CAS RN: 1261931-17-2
M. Wt: 256.30 g/mol
InChI Key: NYSMGUFAMKODMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, also known as P2MMB, is an organic compound that has been studied extensively in the laboratory setting due to its diverse range of applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 166-168 °C. It is a derivative of benzoic acid and is structurally related to other compounds such as benzoic acid and its derivatives, phenylacetic acid and its derivatives, and alkylbenzoic acid and its derivatives.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used as a model compound for studying the effects of various organic solvents on the structure of organic molecules. It has also been used as a substrate in the synthesis of various organic compounds, such as esters, amides, and ethers. In addition, it has been used as a model compound in the study of the mechanisms of drug-receptor interactions.

Mechanism of Action

The exact mechanism of action of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is known that it binds to certain proteins in the body, such as the serotonin transporter and the GABA-A receptor. It is thought that the binding of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% to these proteins results in a change in the conformation of the proteins, which then leads to changes in the activity of the proteins.
Biochemical and Physiological Effects
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to have an anxiolytic effect, as well as an antidepressant effect. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is a relatively new compound and its effects on humans are not yet fully understood. As such, caution should be taken when using this compound in laboratory experiments.

Future Directions

The potential future applications of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% are numerous. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to identify potential therapeutic applications. Additionally, further research is needed to determine the mechanisms of action of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% and to develop new methods for synthesizing the compound. Finally, further research is needed to identify potential adverse effects of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% and to develop strategies for reducing or eliminating these effects.

Synthesis Methods

4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% can be synthesized by the reaction of 2-methoxy-5-methylphenol and 3-methylbenzoic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is carried out at a temperature of 120-130 °C. The reaction produces a mixture of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% and the corresponding 2-methoxy-5-methylbenzoic acid. The two compounds can be separated by column chromatography.

properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-4-7-15(19-3)14(8-10)13-6-5-12(16(17)18)9-11(13)2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSMGUFAMKODMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689939
Record name 2'-Methoxy-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-17-2
Record name 2'-Methoxy-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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